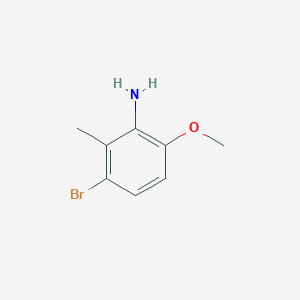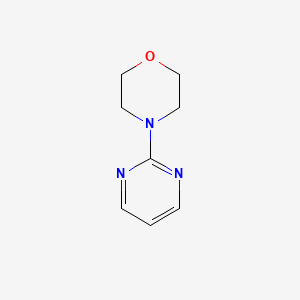
5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. This compound is characterized by a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 1-position of the dihydropyridin-4-one ring. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, formaldehyde, and methyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzyl alcohol and formaldehyde, producing benzyloxymethyl alcohol.
Cyclization: The intermediate undergoes a cyclization reaction with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyridine ring.
Final Product: The final step involves oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyridin-4-one ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)-1-methyl-1,4-dihydropyridin-4-one.
Reduction: Formation of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Dihydropyridines are known for their calcium channel blocking activity, which is crucial in the development of cardiovascular drugs.
Medicine
In medicine, derivatives of dihydropyridines are explored for their therapeutic potential in treating hypertension and other cardiovascular diseases. The specific modifications on the dihydropyridine ring can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as calcium channels. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target protein, modulating its activity. This interaction can lead to the inhibition of calcium influx, which is essential in the regulation of vascular smooth muscle contraction and blood pressure.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with a longer half-life and used for similar therapeutic purposes.
Nicardipine: A dihydropyridine compound with potent vasodilatory effects.
Uniqueness
5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is unique due to its specific functional groups, which allow for distinct chemical reactivity and biological activity. The presence of the benzyloxy group provides additional sites for chemical modification, potentially leading to compounds with novel properties and applications.
This compound’s versatility in chemical synthesis and potential therapeutic applications make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLQRPYXFWDLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523230 |
Source


|
| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89539-51-5 |
Source


|
| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
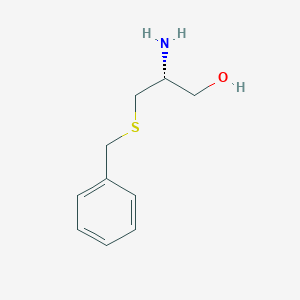
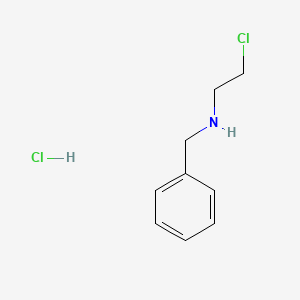
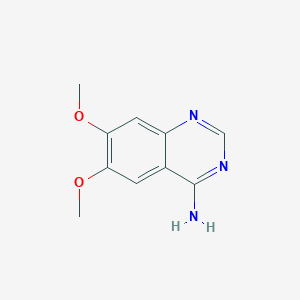
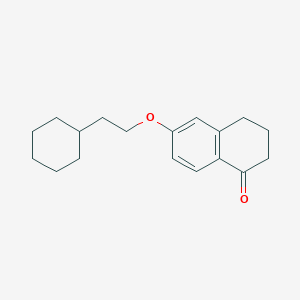

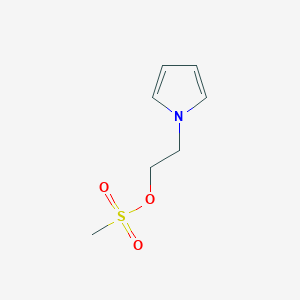
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
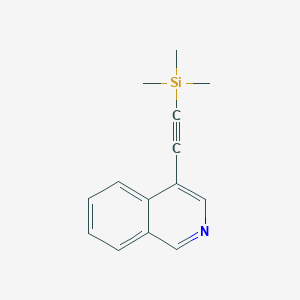
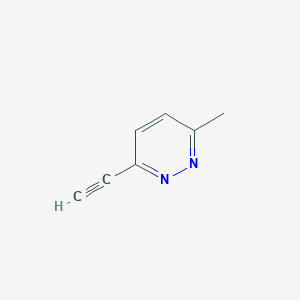

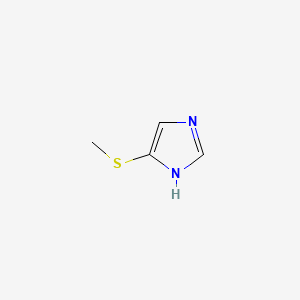
![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
